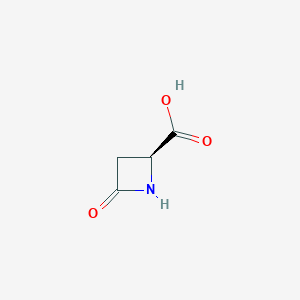

(2S)-4-oxoazetidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541628 | |

| Record name | (2S)-4-Oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16404-94-7 | |

| Record name | (2S)-4-Oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S)-4-oxoazetidine-2-carboxylic acid CAS number 16404-94-7

An In-depth Technical Guide to (2S)-4-oxoazetidine-2-carboxylic acid (CAS 16404-94-7): A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

(2S)-4-oxoazetidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid analogue, stands as a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid, strained β-lactam core, combined with a carboxylic acid handle and defined stereochemistry, makes it an exceptionally valuable synthon for a range of therapeutic agents. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical applications. We will explore its foundational role in the construction of β-lactam antibiotics, its utility as a constrained peptidomimetic scaffold for enzyme inhibitors, and its emerging potential in other therapeutic areas. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this versatile molecule.

Core Concepts: Structure and Properties

The Azetidinone Core: A Privileged Scaffold

The four-membered azetidin-2-one, or β-lactam, is one of the most significant heterocyclic motifs in pharmaceutical science.[1][2] Its inherent ring strain makes the amide bond highly susceptible to nucleophilic attack, a feature masterfully exploited in the mechanism of action of β-lactam antibiotics, which irreversibly acylate and inhibit bacterial transpeptidases (Penicillin-Binding Proteins, PBPs).[3] Beyond antibiotics, the conformational rigidity of the azetidinone ring provides a structurally defined scaffold for designing enzyme inhibitors and other bioactive molecules.[4][5]

Structural Features and Stereochemistry

(2S)-4-oxoazetidine-2-carboxylic acid is characterized by three key functional groups integrated into a compact structure:

-

A β-Lactam Ring: Provides the core scaffold and inherent reactivity.

-

A Carboxylic Acid: Offers a versatile synthetic handle for peptide coupling, esterification, and other modifications.

-

A Ketone: The 4-oxo position introduces another site for potential chemical elaboration.

-

Defined (S)-Stereochemistry: The chiral center at the C2 position is crucial for stereoselective synthesis, ensuring the correct orientation for biological target engagement, a vital consideration in modern drug design.[4]

Caption: 2D structure of (2S)-4-oxoazetidine-2-carboxylic acid.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties is essential for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 16404-94-7 | [6][7][8] |

| Molecular Formula | C₄H₅NO₃ | [6][9] |

| Molecular Weight | 115.09 g/mol | [6][7][9] |

| Appearance | White to light yellow powder | [6] |

| Melting Point | 99 - 102 °C | [6][10] |

| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [6] |

| Storage | 2-8°C, sealed in dry conditions | [10] |

| ¹H NMR (Expected) | δ ~10-12 ppm (s, 1H, COOH), ~8 ppm (br s, 1H, NH), ~4.5 ppm (dd, 1H, CH), ~3.0-3.5 ppm (m, 2H, CH₂) | [11] |

| ¹³C NMR (Expected) | δ ~170-175 ppm (COOH), δ ~165-170 ppm (Lactam C=O), δ ~55-60 ppm (CH), δ ~40-45 ppm (CH₂) | [11] |

| IR (Expected) | ~3300 cm⁻¹ (N-H), ~2500-3300 cm⁻¹ (O-H), ~1750 cm⁻¹ (Lactam C=O), ~1710 cm⁻¹ (Carboxylic Acid C=O) | [11] |

Synthetic Strategies and Mechanistic Rationale

The synthesis of (2S)-4-oxoazetidine-2-carboxylic acid leverages the principles of chiral pool synthesis, starting from readily available, enantiopure precursors.

Synthesis from L-Aspartic Acid

The most authoritative route begins with L-aspartic acid, an inexpensive and optically pure amino acid.[12] This strategy is powerful because the stereocenter of the final product is derived directly from the starting material, obviating the need for chiral resolution.

The causality behind this pathway involves several key transformations:

-

Protection: The amino and carboxylic acid groups of L-aspartic acid are first protected, typically as esters (e.g., diisopropyl ester), to prevent unwanted side reactions.

-

Activation & Cyclization: One of the ester groups is selectively activated, and the molecule is treated with a reagent like a Grignard reagent to facilitate an intramolecular cyclization. This step forms the strained four-membered ring.

-

Deprotection: The protecting groups are removed to yield the final product.

Caption: Synthetic workflow from L-Aspartic Acid.

Protocol: Synthesis of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

This protocol is adapted from established patent literature and serves as a foundational method for accessing derivatives of the title compound.[12]

Objective: To synthesize an esterified derivative of (2S)-4-oxoazetidine-2-carboxylic acid from diisopropyl L-aspartate hydrochloride.

Materials:

-

Diisopropyl L-aspartate hydrochloride

-

Anhydrous Toluene

-

Ethylmagnesium bromide (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Reaction flask with mechanical stirrer, dropping funnel, and nitrogen inlet

Procedure:

-

Reaction Setup: In a reaction flask purged with nitrogen, suspend diisopropyl L-aspartate hydrochloride in anhydrous toluene.

-

Grignard Addition (Cyclization): Cool the suspension to 0°C. Add ethylmagnesium bromide solution dropwise over 1-2 hours, maintaining the temperature below 5°C. The Grignard reagent acts as a base to deprotonate the amine and facilitate the ring-closing condensation.

-

Reaction Monitoring: Stir the mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. This step neutralizes the reaction mixture and protonates any remaining reactive species.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine all organic layers. The use of ethyl acetate ensures efficient recovery of the product from the aqueous phase.

-

Washing: Wash the combined organic layers sequentially with water and then brine. This removes inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude isopropyl (2S)-4-oxo-2-azetidinecarboxylate by column chromatography on silica gel.

Self-Validation: The integrity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and by chiral HPLC to confirm enantiomeric purity.

Applications in Drug Discovery and Development

The unique structure of (2S)-4-oxoazetidine-2-carboxylic acid makes it a high-value intermediate in several therapeutic areas.

Cornerstone for β-Lactam Antibiotics

The primary application of this molecule is as a chiral building block for advanced β-lactam antibiotics, particularly those in the carbapenem and penem classes.[4] The strained ring is the "warhead" that acylates the serine residue in the active site of bacterial PBPs, inhibiting cell wall biosynthesis. The (2S)-carboxylic acid moiety serves as the crucial anchor point for elaborating the complex side chains that define the antibiotic's spectrum of activity, stability to β-lactamase enzymes, and pharmacokinetic properties.

Caption: Pathway for antibiotic synthesis.

A Constrained Proline Analogue in Peptidomimetics

As a cyclic amino acid analogue, it serves as a constrained mimic of proline. This structural rigidity is highly desirable in drug design for creating peptidomimetics with improved metabolic stability and defined conformations. By incorporating this scaffold into peptide sequences, researchers can lock the backbone into a specific orientation, enhancing binding affinity and selectivity for enzyme targets. Studies have demonstrated its use in synthesizing potential inhibitors for enzymes like pancreatic elastase.[13]

Protocol: N-Acylation for Peptidomimetic Synthesis

This protocol outlines a general procedure for coupling the β-lactam core to another amino acid, as described in the synthesis of β-lactam peptidomimetics.[13]

Objective: To couple the carboxylic acid of an N-protected (2S)-4-oxoazetidine-2-carboxylic acid derivative with an amino acid ester.

Materials:

-

(2S)-4-oxoazetidine-2-carboxylic acid

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling agents (e.g., EDC, HOBt)

-

Tertiary amine base (e.g., Triethylamine, TEA)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

-

N-Protection (Silylation): Suspend (2S)-4-oxoazetidine-2-carboxylic acid in anhydrous DCM. Add the silylating agent (e.g., BSA) and stir at room temperature until the solution becomes clear. This transiently protects the lactam nitrogen, preventing self-condensation and improving solubility.

-

Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride in anhydrous DCM and add a tertiary amine base (e.g., TEA) to liberate the free amine.

-

Carboxylic Acid Activation: To the silylated β-lactam solution, add coupling agents like EDC and HOBt. Stir for 15-20 minutes at 0°C. This forms a highly reactive activated ester intermediate.

-

Coupling: Add the free amine solution from step 2 to the activated ester solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Desilylation: Quench the reaction with a mild acid (e.g., aqueous citric acid). The aqueous workup simultaneously removes the silyl protecting group. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify the resulting dipeptide analogue by column chromatography.

Emerging Applications

Beyond its established roles, this scaffold is an important building block for synthesizing NMDA receptor antagonists, highlighting its potential for developing treatments for neurological disorders.[8][10] Its utility as a versatile chiral intermediate ensures its continued exploration in diverse drug discovery programs.

Handling, Stability, and Safety

Proper handling is crucial for maintaining the integrity of this reagent.

-

Storage: The compound should be stored in a refrigerator at 2-8°C, tightly sealed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the strained lactam ring.[10]

-

Stability: It is stable under recommended storage conditions but can be sensitive to strong acids, bases, and nucleophiles due to ring strain.

-

Safety: According to aggregated GHS information, the compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[9] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

(2S)-4-oxoazetidine-2-carboxylic acid is far more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its unique combination of a reactive β-lactam core, a versatile carboxylic acid handle, and innate chirality has cemented its role in the synthesis of life-saving antibiotics. As drug discovery continues to evolve, the demand for conformationally constrained scaffolds for designing highly specific enzyme inhibitors and receptor modulators will grow. The proven utility and synthetic tractability of (2S)-4-oxoazetidine-2-carboxylic acid ensure that it will remain a molecule of high strategic importance, empowering the development of the next generation of therapeutics.

References

-

Chem-Impex. (S)-(-)-4-Oxo-2-azetidinecarboxylic acid.

-

ChemScene. (S)-4-Oxoazetidine-2-carboxylic acid.

-

Santa Cruz Biotechnology. (S)-(-)-4-Oxo-2-azetidinecarboxylic acid.

-

Mol-Instincts. (2S)-4-oxoazetidine-2-carboxylic acid.

-

PubChem. (2S)-4-oxoazetidine-2-carboxylic acid.

-

Sigma-Aldrich. (S)-4-Oxoazetidine-2-carboxylic acid.

-

Molbase. (2S)-4-oxoazetidine-2-carboxylic acid.

-

MySkinRecipes. (R)-4-Oxoazetidine-2-carboxylicacid.

-

ChemicalBook. (S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID Chemical Properties.

-

Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Echemi. 16404-94-7 (2S)-4-oxoazetidine-2-carboxylic acid.

-

BOC Sciences. (2S)-4-Oxoazetidine-2-carboxylic acid.

-

Jia, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.

-

ResearchGate. Resolution of D,L‐azetidine‐2‐carboxylic acid.

-

Lyutin, I. A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry.

-

Schneider, M., & Otto, H. H. (2001). beta-lactam derivatives as enzyme inhibitors: carboxy peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate as peptidomimetics. Archiv der Pharmazie.

-

D'auria, M., & Zampella, A. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Synthesis.

-

Sharada, L. N., et al. (2014). Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. Organic Chemistry: An Indian Journal.

-

Basak, S., & Chatterjee, A. (2022). β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources. Antibiotics.

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

Sources

- 1. d-nb.info [d-nb.info]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID CAS#: 16404-94-7 [amp.chemicalbook.com]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 13. beta-lactam derivatives as enzyme inhibitors: carboxy peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate as peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-4-oxoazetidine-2-carboxylic acid: A Cornerstone Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Strained Ring

(2S)-4-oxoazetidine-2-carboxylic acid, a chiral molecule featuring a strained four-membered β-lactam ring, stands as a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and bioactive compounds.[1][2] Its inherent ring strain and defined stereochemistry make it a highly valuable and reactive scaffold for the construction of complex molecular architectures, particularly within the realm of medicinal chemistry.[1][3][4] This guide provides a comprehensive technical overview of its molecular structure, properties, and critical role in modern drug discovery and development, offering insights for researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

At its core, (2S)-4-oxoazetidine-2-carboxylic acid is a cyclic amide, specifically a β-lactam, where the nitrogen atom is attached to the β-carbon relative to the carbonyl group.[5] The "(2S)" designation defines the stereochemistry at the chiral center, which is crucial for its biological activity and recognition by enzymes.

Key Structural Features:

-

β-Lactam Ring: The four-membered azetidinone ring is the molecule's most defining feature. This ring is inherently strained due to the deviation of its bond angles from the ideal sp3 and sp2 geometries.[6] This strain is a key driver of its chemical reactivity, making the amide bond susceptible to nucleophilic attack.[3][5]

-

Carboxylic Acid Group: The carboxylic acid moiety at the 2-position provides a handle for further chemical modifications and is essential for its interaction with biological targets.

-

Chirality: The (S)-configuration at the C2 position is critical for its utility as a chiral building block in asymmetric synthesis.[4]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₄H₅NO₃ | [1][7][8] |

| Molecular Weight | 115.09 g/mol | [1][7][8] |

| CAS Number | 16404-94-7 | [1][7][8] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 99 - 102 °C | [1][9] |

| Optical Rotation | [α]²⁰/D = -48 to -44° (c=1 in MeOH) | [1] |

| pKa | 3.19 ± 0.20 (Predicted) | [9] |

| LogP | -1.0405 to -1.1 | [7][8] |

Spectroscopic Data:

While a comprehensive set of publicly available spectra is not readily compiled, typical spectroscopic features would include:

-

¹H NMR: Signals corresponding to the protons on the azetidine ring and the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the chiral carbon, and the other two carbons of the azetidinone ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the β-lactam (typically at a higher frequency than acyclic amides due to ring strain) and the carboxylic acid O-H and C=O stretches.

The Chemistry of the Strained Ring: Reactivity and Synthetic Utility

The enhanced reactivity of the β-lactam ring is a cornerstone of its utility. The ring strain reduces the resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic and susceptible to cleavage.[5] This property is famously exploited by β-lactam antibiotics to inhibit bacterial cell wall synthesis.[3][5][6]

Mechanism of Action in β-Lactam Antibiotics:

β-lactam antibiotics function by mimicking the D-Ala-D-Ala dipeptide substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan cell wall.[6][10] The strained β-lactam ring is attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, inactive acyl-enzyme complex.[3] This effectively halts cell wall synthesis, ultimately leading to bacterial cell death.[3]

Caption: Generalized synthetic pathway to (2S)-4-oxoazetidine-2-carboxylic acid.

Applications in Drug Discovery and Development

The utility of (2S)-4-oxoazetidine-2-carboxylic acid extends far beyond its historical connection to penicillin. It serves as a versatile chiral building block in the synthesis of a wide range of pharmaceuticals. [1]

Key Therapeutic Areas:

-

Antibiotics: It remains a crucial scaffold for the development of new β-lactam antibiotics, including carbapenems and penems, designed to overcome bacterial resistance. [4]* Enzyme Inhibitors: Its strained ring system and defined stereochemistry make it an ideal starting point for designing inhibitors of various enzymes, not limited to bacterial targets. [4]* Novel Amino Acid Synthesis: It is used in the synthesis of non-natural amino acids, which are incorporated into peptides and proteins to enhance their stability, activity, or to probe biological mechanisms. [1]* Neurological Disorders: Derivatives of (2S)-4-oxoazetidine-2-carboxylic acid are being investigated for the treatment of neurological disorders, for instance, as building blocks for NMDA receptor modulators. [11]

Handling and Safety Considerations

(2S)-4-oxoazetidine-2-carboxylic acid is classified as harmful if swallowed and causes serious eye irritation. [7]Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area. [12]

Conclusion

(2S)-4-oxoazetidine-2-carboxylic acid is a molecule of significant importance in the field of organic and medicinal chemistry. Its unique combination of a strained β-lactam ring and a chiral carboxylic acid function provides a powerful platform for the synthesis of a vast array of biologically active molecules. For researchers and drug development professionals, a thorough understanding of its structure, reactivity, and synthetic applications is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

Wikipedia. β-Lactam. [Link]

-

Frontiers in Chemistry. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

-

PubMed Central (PMC). Structural Insights for β-Lactam Antibiotics. [Link]

-

Journal of Biomedical Science. Structural Insights for β-Lactam Antibiotics. [Link]

-

PubChem. (2S)-4-oxoazetidine-2-carboxylic acid. [Link]

-

ResearchGate. The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. [Link]

-

MySkinRecipes. (R)-4-Oxoazetidine-2-carboxylicacid. [Link]

- Google Patents.

-

LookChem. 4-OXOAZETIDINE-2-CARBOXYLIC ACID. [Link]

-

Beilstein Journals. Supporting Information: Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement. [Link]

-

PubMed Central (PMC). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

-

PubChem. 2-Azetidinecarboxylic acid, (S)-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 4. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]

- 5. β-Lactam - Wikipedia [en.wikipedia.org]

- 6. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Structural Insights for β-Lactam Antibiotics [biomolther.org]

- 11. scbt.com [scbt.com]

- 12. 16404-94-7|(S)-4-Oxoazetidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

Introduction: The Structural Imperative of a Chiral Synthon

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-4-oxoazetidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

(2S)-4-oxoazetidine-2-carboxylic acid is a molecule of significant interest within the domains of medicinal chemistry and drug development. As a chiral building block, or synthon, its defining feature is the strained four-membered β-lactam ring, a core scaffold in a vast array of critically important antibiotics, including penicillins and carbapenems.[1][2] The specific (2S) stereochemistry is often crucial for biological activity, making unambiguous structural and stereochemical verification an absolute prerequisite for its use in synthesis.[2]

This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize (2S)-4-oxoazetidine-2-carboxylic acid. We will move beyond simple data reporting to explore the underlying principles, the rationale behind experimental choices, and the interpretation of the resulting spectra. The protocols described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this vital compound.

Core Molecular Properties & Identifiers

A foundational step in any analysis is to confirm the basic physicochemical properties of the target compound. This data serves as the primary reference against which all experimental results are compared.

| Property | Value | Source |

| Chemical Formula | C₄H₅NO₃ | [3] |

| CAS Number | 16404-94-7 | [3][4] |

| Molecular Weight | 115.09 g/mol | [3][5] |

| Exact Mass | 115.026943022 Da | [4][5] |

| IUPAC Name | (2S)-4-oxoazetidine-2-carboxylic acid | [5][6] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of each proton, their proximity to one another (connectivity), and their stereochemical relationships. For (2S)-4-oxoazetidine-2-carboxylic acid, ¹H NMR is essential to confirm the integrity of the azetidinone ring and the relative positions of its substituents.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the non-exchangeable protons of the molecule. These predictions are based on data from structurally analogous β-lactam compounds and established principles of NMR theory.[7][8] The spectrum is typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) to avoid obscuring signals from the labile carboxylic acid and amide protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~4.0 - 4.5 | dd | J2,3a ≈ 2-3 Hz, J2,3b ≈ 5-6 Hz | The proton at the chiral center, coupled to the two diastereotopic protons at C-3. |

| H-3a (trans to H-2) | ~3.2 - 3.6 | dd | J3a,3b ≈ 15-16 Hz, J2,3a ≈ 2-3 Hz | One of the two methylene protons, showing a large geminal coupling and a smaller vicinal coupling. The trans relationship to H-2 results in a smaller J-value.[9] |

| H-3b (cis to H-2) | ~2.9 - 3.3 | dd | J3a,3b ≈ 15-16 Hz, J2,3b ≈ 5-6 Hz | The second methylene proton, geminally coupled to H-3a and vicinally coupled to H-2. The cis relationship results in a larger J-value.[9] |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Visualization: ¹H NMR Coupling Network

Caption: Coupling relationships between protons on the azetidinone ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of (2S)-4-oxoazetidine-2-carboxylic acid into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the NH and COOH protons, causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d₆ will typically show all protons.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure a homogeneous solution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., HDO at ~4.79 ppm in D₂O).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale: While ¹H NMR maps the proton framework, ¹³C NMR provides a direct census of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, making it an invaluable tool for confirming the presence of all expected carbon environments, particularly the two critical carbonyl carbons of the lactam and the carboxylic acid.

Predicted ¹³C NMR Spectral Data

The following chemical shifts are predicted based on data from analogous structures and standard chemical shift correlation tables.[7][10]

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Carboxylic Acid (C=O) | ~170 - 175 | The carbonyl carbon of the carboxylic acid group, typically found in this downfield region. |

| Lactam (C=O) | ~165 - 170 | The carbonyl carbon of the β-lactam ring. Its slightly upfield shift compared to the acid is characteristic. |

| C-2 | ~55 - 60 | The chiral sp³ carbon bonded to both the nitrogen and the carboxylic acid group. |

| C-3 | ~40 - 45 | The methylene (CH₂) carbon of the azetidinone ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

-

Parameters: A 90° pulse angle is common. Due to the longer relaxation times of quaternary carbons (like the carbonyls), a longer relaxation delay (5-10 seconds) may be necessary for accurate integration, though it is often not required for simple identification. A large number of scans (e.g., 1024 or more) is typically required.

-

Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific chemical bonds. For this molecule, FT-IR provides definitive evidence for the presence of the characteristic β-lactam carbonyl group, which is a key structural feature.

Expected FT-IR Absorption Bands

The IR spectrum of this molecule is dominated by absorptions from its key functional groups.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | A very broad absorption characteristic of the hydrogen-bonded O-H in a carboxylic acid. |

| N-H Stretch (Lactam) | 3300 - 3100 | Medium | The stretching vibration of the N-H bond within the lactam ring. |

| C=O Stretch (β-Lactam) | 1750 - 1780 | Strong | This is the most diagnostic peak. Ring strain shifts the β-lactam carbonyl absorption to a significantly higher frequency than that of a typical amide (~1650 cm⁻¹). |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid group. |

Data sourced from the ATR-IR spectrum available on PubChem and general spectroscopic principles.[5]

Visualization: FT-IR Sample Preparation Workflow (KBr Pellet)

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Experimental Protocols: FT-IR Spectroscopy

Method A: KBr Pellet Technique (for Solids) [11]

-

Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.

-

Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample by grinding until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.[12]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR) Technique [13]

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

-

Analysis: Collect the IR spectrum. This method is non-destructive and requires minimal sample preparation.[12]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For (2S)-4-oxoazetidine-2-carboxylic acid, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by measuring the exact mass to several decimal places.

Methodology Choice: Electrospray Ionization (ESI) is the preferred method for this molecule.[14][15] It is a soft ionization technique that is well-suited for polar, non-volatile compounds, minimizing fragmentation and typically producing an ion corresponding to the protonated molecule, [M+H]⁺.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Notes |

| [M+H]⁺ | 116.0342 | The protonated molecule, expected as the base peak in ESI positive ion mode. Calculated from the exact mass of C₄H₅NO₃ (115.0269) + mass of H⁺ (1.0073). |

| [M+Na]⁺ | 138.0162 | A sodium adduct is also commonly observed in ESI-MS. Calculated from the exact mass of C₄H₅NO₃ (115.0269) + mass of Na⁺ (22.9893). |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or water and methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

LC System: While direct infusion is possible, coupling with a liquid chromatography (LC) system is standard. A short C18 column can be used to desalt the sample before it enters the mass spectrometer.

-

Ionization: The sample is introduced into the ESI source. A high voltage is applied to the eluent, creating a fine spray of charged droplets.

-

MS Analysis: The desolvated ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap instrument for high resolution). The instrument is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the m/z of the [M+H]⁺ ion. The measured exact mass is then compared to the theoretical mass to confirm the elemental formula.

References

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Strafella, K. M., et al. (1998). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Rapid Communications in Mass Spectrometry, 12(24), 2031-40. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Becker, M., et al. (2004). Analysis of β-Lactam Antibiotics in Incurred Raw Milk by Rapid Test Methods and Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(2), 234-241. [Link]

-

Haynes, C., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Clinical Chemistry, 67(11), 1509-1518. [Link]

-

Kaufmann, A., et al. (2002). Simultaneous determination of five beta-lactam antibiotics in bovine milk using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 948(1-2), 71-82. [Link]

-

Caselli, E., et al. (2001). Mechanism of inactivation of beta-lactamases by novel 6-methylidene penems elucidated using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 689-98. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13469007, (2S)-4-oxoazetidine-2-carboxylic acid. [Link]

-

Beilstein Journals. Supporting Information: Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Rochester. Coupling constants for 1H and 13C NMR. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16486, 2-Azetidinecarboxylic acid, (S)-. [Link]

-

Tropin, I. V., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry, 17, 1894-1903. [Link]

-

MySkinRecipes. (R)-4-Oxoazetidine-2-carboxylicacid. [Link]

-

Anglada, J. M., et al. (2018). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemical Science, 9(12), 3223-3232. [Link]

-

Schimpl, M., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 221. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

-

Beilstein Archives. Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-Oxoazetidine-2-carboxylic acid | 16404-94-7 [sigmaaldrich.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 13. jascoinc.com [jascoinc.com]

- 14. Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of five beta-lactam antibiotics in bovine milk using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of (2S)-4-oxoazetidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of a Strained Ring System

The (2S)-4-oxoazetidine-2-carboxylic acid scaffold, a core component of the broader azetidinone or β-lactam class of heterocyclic compounds, represents a privileged structure in medicinal chemistry.[1] Its inherent ring strain translates into a heightened reactivity, making it a versatile pharmacophore capable of interacting with a diverse array of biological targets.[2] Historically celebrated for its role in the paradigm-shifting discovery of penicillin and subsequent generations of antibiotics, the utility of the azetidinone ring extends far beyond antimicrobial applications.[1] This guide provides an in-depth exploration of the diverse biological activities of (2S)-4-oxoazetidine-2-carboxylic acid derivatives, offering a technical resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the mechanistic underpinnings of their various pharmacological effects, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for their synthesis and evaluation.

Antimicrobial Activity: The Cornerstone of Azetidinone Biology

The most well-established biological activity of azetidinone derivatives is their antibacterial action. This is primarily attributed to their ability to inhibit bacterial cell wall biosynthesis.[2]

Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)

The bactericidal effect of many azetidinone derivatives is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. Nucleophilic attack by a serine residue in the PBP active site leads to the irreversible opening of the β-lactam ring, forming a stable acyl-enzyme intermediate and thereby inactivating the enzyme. This disruption of cell wall integrity ultimately leads to bacterial cell lysis.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of azetidinone derivatives can be significantly influenced by the nature of the substituents on the core ring. For instance, studies have shown that the presence of electron-withdrawing groups, such as nitro and chloro moieties, on a phenyl ring attached to the azetidinone nucleus can enhance antibacterial activity.[3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of novel derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |

| 4h | 4-Nitrophenyl | S. aureus | 12.5 | [3] |

| 4i | 3-Nitrophenyl | E. coli | 25 | [3] |

| 4j | 2-Nitrophenyl | P. aeruginosa | 25 | [3] |

| 9e | 2-Nitro, 3-chloro-phenyl | S. aureus | - | [4] |

| 9g | 3-Bromo-benzoyl | B. subtilis | - | [4] |

Note: Specific MIC values for 9e and 9g were not provided in the source, but they were highlighted as having significant activity.

Anticancer Activity: A Promising Frontier

A growing body of evidence highlights the potential of (2S)-4-oxoazetidine-2-carboxylic acid derivatives as anticancer agents. Their mechanisms of action in this context are multifaceted and appear to be cell-line dependent.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that azetidinone derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2.[5] Additionally, certain derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[1] One study on a thiazolidinone derivative, a related heterocyclic compound, demonstrated that its anticancer activity was mediated through the inhibition of VEGFR-2, a key receptor in tumor angiogenesis.[6] Another proposed mechanism involves the misincorporation of azetidine-2-carboxylic acid into proteins in place of proline, leading to protein misfolding and cellular stress, which can enhance tumor immunogenicity.[7]

Quantitative Anticancer Data

The in vitro anticancer activity of these derivatives is commonly assessed using the MTT assay, which measures cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | 4-Chlorophenyl | HeLa | 11.44 | [1] |

| 9b | Biphenyl | HeLa | 11.77 | [1] |

| 5e | Nitrophenyl | HeLa | 29.44 (µg/mL) | [1] |

| 17 | Cinnamaldehyde derived | MCF-7 | 28.66 | [8] |

| AZ-5 | 4-Chlorophenyl | MCF-7 | - | [9] |

| AZ-15 | 4-Chlorophenyl | MCF-7 | - | [9] |

Note: For compounds AZ-5 and AZ-15, specific IC50 values were not provided, but they were noted for their high efficacy.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of (2S)-4-oxoazetidine-2-carboxylic acid have also demonstrated promising anticonvulsant properties.

Mechanism of Action: Enhancement of GABAergic Neurotransmission

The primary mechanism underlying the anticonvulsant activity of these compounds is believed to be the enhancement of GABA-mediated inhibition in the brain.[10] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. By potentiating GABAergic activity, these derivatives can suppress excessive neuronal firing that leads to seizures. This effect is often evaluated in animal models using chemoconvulsants like pentylenetetrazole (PTZ), which is a known GABA antagonist.[10]

Anti-inflammatory and Other Biological Activities

The therapeutic potential of (2S)-4-oxoazetidine-2-carboxylic acid derivatives extends to other areas, including anti-inflammatory and anti-HIV activities.

-

Anti-inflammatory Activity: Some derivatives have shown the ability to inhibit inflammation in models such as carrageenan-induced rat paw edema.[1] The underlying mechanism is likely related to the inhibition of pro-inflammatory mediators. The parent compound, L-azetidine-2-carboxylic acid, has been shown to trigger pro-inflammatory responses in microglial cells, suggesting that derivatives could modulate these pathways.[5]

-

Anti-HIV Activity: Certain azetidinone-containing compounds have been investigated as inhibitors of HIV protease, a critical enzyme for viral replication.[11][12] By blocking the active site of this enzyme, these inhibitors prevent the maturation of viral particles, rendering them non-infectious.[12]

Experimental Protocols

General Synthesis of 4-Substituted-3-chloro-2-oxoazetidine Derivatives

This protocol describes a common method for the synthesis of a class of biologically active azetidinone derivatives.

Step 1: Synthesis of Schiff Base (Imine)

-

Dissolve an equimolar mixture of a primary amine and a substituted aromatic aldehyde in a suitable solvent (e.g., ethanol, acetone).[3][13]

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated Schiff base, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.

Step 2: Cycloaddition to form the Azetidinone Ring

-

In a round-bottom flask, dissolve the Schiff base (0.01 mol) and triethylamine (0.01 mol) in dioxane or another suitable solvent.[4]

-

Cool the mixture in an ice bath and stir.

-

Slowly add chloroacetyl chloride (0.01 mol) dropwise to the stirred solution over 20-30 minutes.[4]

-

Continue stirring the reaction mixture at room temperature for an additional 3-5 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into crushed ice to precipitate the product.[2]

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The (2S)-4-oxoazetidine-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable breadth of biological activities. While its legacy is firmly rooted in the fight against bacterial infections, the demonstrated anticancer, anticonvulsant, and anti-inflammatory potential of its derivatives underscores the importance of continued exploration of this versatile chemical entity. Future research should focus on elucidating the precise molecular targets and signaling pathways for these diverse biological effects, which will enable more rational, structure-based drug design. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of new and effective treatments for a wide range of human diseases.

References

- Kumbhar, S. P., et al. (2022). Synthesis and Pharmacological Screening of 2-Azetidinone Derivatives: As a Novel Anticonvulsant. Neuroquantology, 20(10), 3096-3104.

- Deep, A., et al. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 70(1), 63-69.

- Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-139.

- Synthesis and anticonvulsant activity of new 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones). (2000). European Journal of Medicinal Chemistry, 35(4), 409-414.

- Ghosh, A. K., et al. (2009). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 52(22), 7074-7085.

- Mehta, P. D., et al. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-5560.

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules, 27(19), 6649.

-

(2S)-4-oxoazetidine-2-carboxylic acid. PubChem. Retrieved from [Link]

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. (2024). Beilstein Journal of Organic Chemistry, 20, 1894-1899.

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Retrieved from [Link]

- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2017). Biomedical and Pharmacology Journal, 10(4), 1861-1871.

-

Discovery and development of HIV-protease inhibitors. Wikipedia. Retrieved from [Link]

- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (2023). Bioorganic Chemistry, 139, 106743.

- Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid. (2022). Oncoimmunology, 11(1), 2097460.

- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules, 27(15), 4995.

- A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. (2005). Molecular Pharmacology, 68(5), 1281-1290.

- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). International Journal of Molecular Sciences, 23(19), 11487.

- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2022). Molecules, 27(15), 4945.

- The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. (2016). Molecules, 21(11), 1465.

Sources

- 1. Synthesis and Anticonvulsant Studies of Thiazolidinone and Azetidinone Derivatives from Indole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neuroquantology.com [neuroquantology.com]

- 11. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 13. acgpubs.org [acgpubs.org]

(2S)-4-oxoazetidine-2-carboxylic acid as a chiral building block

An In-Depth Technical Guide to (2S)-4-oxoazetidine-2-carboxylic acid: A Cornerstone Chiral Building Block

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery and development, the pursuit of molecular scaffolds that offer both structural rigidity and stereochemical precision is paramount. (2S)-4-oxoazetidine-2-carboxylic acid, a constrained analog of L-proline, has emerged as a pivotal chiral building block. Its strained four-membered β-lactam ring system imparts a well-defined conformational rigidity that is highly sought after by medicinal chemists. This inherent structural constraint allows for the precise orientation of pharmacophoric elements, leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of derivative drug candidates.

This guide serves as a technical deep dive for researchers and drug development professionals, elucidating the synthesis, key chemical transformations, and strategic applications of this versatile molecule. We will explore the causality behind synthetic choices, provide validated experimental protocols, and illustrate its role in the creation of complex, biologically active compounds.

Physicochemical and Structural Characteristics

(2S)-4-oxoazetidine-2-carboxylic acid is a white to light yellow crystalline solid.[1] Its structure is defined by a chiral center at the C2 position in the (S)-configuration, a reactive β-lactam ring, and a carboxylic acid moiety, providing multiple handles for synthetic modification. The strained four-membered ring is not planar, and its specific puckering influences the spatial arrangement of substituents, a key feature exploited in rational drug design.[]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16404-94-7 | [1][3][4][5] |

| Molecular Formula | C₄H₅NO₃ | [1][4][6] |

| Molecular Weight | 115.09 g/mol | [1][3][6] |

| Melting Point | 99 - 102 °C | [1][7] |

| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [1] |

| IUPAC Name | (2S)-4-oxoazetidine-2-carboxylic acid | [6][8] |

| Synonyms | L-Pyroaspartic acid, (S)-(-)-4-Oxo-2-azetidinecarboxylic acid | [6][7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |[7][8] |

The crystal structure has been resolved, providing precise data on bond lengths and angles, which are crucial for computational modeling and understanding intermolecular interactions, such as hydrogen bonding.[][6]

Synthesis of the Chiral Core: From Biocatalysis to Chemical Routes

The efficient and stereoselective synthesis of the azetidine core is critical for its utility. Both biosynthetic and traditional organic synthesis routes have been established.

Chemical Synthesis from L-Aspartic Acid

A prevalent and practical approach utilizes the inexpensive chiral pool starting material, L-aspartic acid. The fundamental strategy involves the protection of the amino and carboxylic acid groups, followed by an intramolecular cyclization to form the strained β-lactam ring. The choice of protecting groups is crucial to prevent side reactions and to be removable under conditions that do not compromise the integrity of the target molecule.

The process typically begins with the esterification of both carboxylic acid groups of L-aspartic acid. The subsequent key step is the activation of the β-carboxyl group and cyclization, often mediated by reagents that facilitate amide bond formation, to yield the 4-oxoazetidine ring system.

Caption: Chemical synthesis workflow starting from L-aspartic acid.

Biosynthesis via S-adenosylmethionine (SAM) Cyclization

Nature has evolved an elegant route to azetidine-2-carboxylic acid. Recent research has identified AZE synthases, enzymes that catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM).[9] This enzymatic reaction forms the highly strained four-membered ring directly from a common metabolite. The enzyme masterfully pre-organizes the SAM substrate into a conformation conducive to cyclization, facilitated by desolvation and cation-π interactions within the active site.[9] While not a primary industrial production method for the 4-oxo derivative, this discovery opens avenues for biocatalytic production and provides profound insight into the formation of strained ring systems.

Caption: Biosynthetic pathway of azetidine-2-carboxylic acid via AZE synthase.

Key Applications in Synthetic and Medicinal Chemistry

The synthetic versatility of (2S)-4-oxoazetidine-2-carboxylic acid makes it a valuable intermediate. Its stereochemistry is crucial for designing enantioselective syntheses, leading to more effective and safer drug molecules.[10]

Role as a Constrained Proline Mimic

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can act as an analog of proline.[11] The 4-oxo functionality adds another layer of synthetic utility and structural definition. Incorporating this motif into peptides or peptidomimetics restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby enhancing its interaction with biological targets like enzymes or receptors.

Intermediate in Pharmaceutical Synthesis

This building block is a key intermediate in the synthesis of a diverse range of pharmaceuticals.[1][10] Its unique structure allows for the creation of complex molecular architectures with potential therapeutic applications in areas such as neurological disorders.[1] For example, it serves as an important building block for the synthesis of NMDA (N-methyl-D-aspartate) receptor modulators.[3] The β-lactam core is itself a privileged scaffold in medicinal chemistry, most famously represented by penicillin and related antibiotics.[12] Derivatives of 2-oxoazetidine carboxylic acids have shown a wide array of biological activities, including antibacterial, antitubercular, and enzyme-inhibiting properties.[12][13]

Caption: Synthetic utility and application pathways of the core scaffold.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methodologies are based on established procedures and provide a self-validating framework for chemists.

Protocol 1: Synthesis of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

This procedure details the cyclization of a di-esterified L-aspartic acid derivative, a key step in producing the core scaffold ester, which can then be hydrolyzed. This protocol is adapted from patent literature, demonstrating a scalable process.[14]

Objective: To synthesize the esterified chiral building block from diisopropyl L-aspartate.

Materials:

-

Diisopropyl L-aspartate hydrochloride

-

Anhydrous Tetrahydrofuran (THF)

-

Ethylmagnesium bromide (3M solution in diethyl ether)

-

Dry ice / Isopropanol bath

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, suspend diisopropyl L-aspartate hydrochloride (e.g., 50 g) in anhydrous THF (500 mL).

-

Grignard Addition: Cool the suspension to -5°C using a dry ice/isopropanol bath. Add ethylmagnesium bromide solution dropwise via the dropping funnel over 1 hour, ensuring the internal temperature is maintained between -5°C and 0°C.

-

Cyclization: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours to allow for complete cyclization.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while maintaining a low temperature.

-

Extraction: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Workup: Combine all organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude isopropyl (2S)-4-oxo-2-azetidinecarboxylate by silica gel column chromatography or recrystallization to obtain the final product.

Protocol 2: N-Boc Protection of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

Protection of the lactam nitrogen is often a necessary step to prevent unwanted side reactions in subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Objective: To protect the nitrogen atom of the azetidine ring.

Materials:

-

Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

-

Anhydrous Dichloromethane (DCM)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve isopropyl (2S)-4-oxo-2-azetidinecarboxylate (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add Boc₂O (1.1 equivalents, 11 mmol) and a catalytic amount of DMAP (0.1 equivalents, 1 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash chromatography on silica gel to yield the pure N-Boc protected product.

Conclusion and Future Prospects

(2S)-4-oxoazetidine-2-carboxylic acid stands as a testament to the power of conformationally constrained building blocks in modern medicinal chemistry. Its rigid framework, derived from a straightforward and scalable synthesis, provides an exceptional platform for the development of highly specific and potent therapeutic agents. The interplay between its chiral center and the reactive β-lactam ring offers a rich field for synthetic exploration.

Future applications will likely leverage the growing understanding of its biosynthesis, potentially leading to greener, enzyme-catalyzed production methods.[9] Furthermore, its use in combinatorial biosynthesis, where it can be incorporated as a proline mimic, opens the door to generating novel libraries of bioactive natural product analogs. As the demand for drugs with higher selectivity and improved pharmacological properties continues to grow, the strategic importance of cornerstone chiral synthons like (2S)-4-oxoazetidine-2-carboxylic acid is set to increase even further.

References

-

PubChem. (2S)-4-oxoazetidine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (EP0992491A1) Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

LookChem. 4-OXOAZETIDINE-2-CARBOXYLIC ACID. LookChem. Available from: [Link]

-

Wackler, C. et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available from: [Link]

-

Beilstein Archives. (2024). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives. Available from: [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. Wikipedia. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (1974). The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta Biochimica Polonica. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. (2S)-4-oxoazetidine-2-carboxylic acid | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (S)-4-Oxoazetidine-2-carboxylic acid | 16404-94-7 [sigmaaldrich.com]

- 9. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 11. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. d-nb.info [d-nb.info]

- 14. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

A Guide to 4-Oxoazetidine-2-Carboxylic Acids: From Serendipitous Discovery to a Cornerstone of Antibiotic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxoazetidine-2-carboxylic acid scaffold, a core component of the β-lactam family, represents a landmark in medicinal chemistry. Its discovery was intrinsically linked to the quest to understand and synthesize penicillin, the first miracle drug. This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of this pivotal chemical entity. We will delve into the foundational Staudinger cycloaddition, trace the development of stereocontrolled synthetic methodologies, and illustrate the scaffold's indispensable role as a chiral building block in the production of life-saving carbapenem antibiotics. This document serves as a technical resource, offering field-proven insights and detailed protocols for professionals in drug development and organic synthesis.

Introduction: The Architectural Marvel of the β-Lactam Ring

The story of 4-oxoazetidine-2-carboxylic acid is inseparable from the story of β-lactam antibiotics. The four-membered azetidin-2-one ring, commonly known as the β-lactam ring, is the reactive pharmacophore responsible for the antibacterial activity of penicillins, cephalosporins, carbapenems, and monobactams.[1] This strained ring system functions by acylating and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall biosynthesis. The discovery of penicillin's structure in the 1940s ignited a fervent race among organic chemists to develop methods for its total synthesis, a challenge that would lead to groundbreaking innovations in chemical synthesis. Central to this effort was the need to construct the chiral β-lactam core efficiently and with precise stereochemical control. The 4-oxoazetidine-2-carboxylic acid emerged as a critical synthon, a versatile building block from which a vast array of potent antibiotics could be constructed.[2][3]

Chapter 1: The Dawn of a Scaffold - Staudinger's [2+2] Cycloaddition

The theoretical foundation for β-lactam synthesis was laid long before the structure of penicillin was known. In 1907, the German chemist Hermann Staudinger discovered that the reaction of a ketene with an imine produced a β-lactam through a formal [2+2] cycloaddition.[4] This reaction, now known as the Staudinger synthesis, remained a chemical curiosity for decades.[4] However, with the elucidation of the penicillin structure, its significance became immense. It offered the first direct and convergent route to the coveted β-lactam ring system.[5][6]

The mechanism of the Staudinger synthesis involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[7] Subsequent ring closure of this intermediate yields the β-lactam product. The reaction's stereochemical outcome—whether the substituents on the ring are cis or trans—is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate.[7] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the cis product, which is often the desired stereoisomer for biological activity.[7]

Workflow: The Staudinger Ketene-Imine Cycloaddition

Caption: General workflow for the Staudinger β-lactam synthesis.

Despite its ingenuity, the original Staudinger reaction had significant limitations. Ketenes are often unstable and prone to polymerization, requiring them to be generated in situ from precursors like acid chlorides.[5] More importantly, the reaction generally lacked stereocontrol, producing mixtures of diastereomers which were difficult and costly to separate.[8] This spurred the development of more sophisticated methods.

Chapter 2: The Stereochemical Hurdle and the Rise of Controlled Syntheses

The biological activity of β-lactam antibiotics is critically dependent on the precise three-dimensional arrangement of atoms, particularly the relative stereochemistry at the C3 and C4 positions of the azetidinone ring. For many carbapenems, a cis relationship between the substituents at these positions is required. The challenge for synthetic chemists was to transform the Staudinger cycloaddition and other methods from tools that merely formed the ring to precise instruments that could dictate its stereochemistry.

Key breakthroughs included:

-

Chiral Auxiliaries: Attaching a chiral, removable group to either the ketene or the imine component could effectively direct the stereochemical course of the cycloaddition, leading to a single desired stereoisomer.[5][8]

-

Ester Enolate-Imine Condensations: This alternative strategy involves the reaction of a metal enolate of an ester with an imine. By carefully selecting the metal counterion, solvent, and reaction conditions, chemists could achieve high levels of diastereoselectivity.

-

Catalytic Asymmetric Synthesis: The modern era of β-lactam synthesis has focused on the use of chiral catalysts to induce enantioselectivity.[6] These methods avoid the need for stoichiometric chiral auxiliaries, making the process more atom-economical and efficient. For example, chiral N-heterocyclic carbenes and planar-chiral nucleophiles have been successfully employed to catalyze the Staudinger reaction with high enantioselectivity.[7]